![molecular formula C19H23N5O5S2 B2515455 Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate CAS No. 873002-29-0](/img/structure/B2515455.png)
Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate
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Overview
Description
The compound "Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate" is a complex organic molecule that likely contains a triazolopyridazine core, a moiety known for its potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related triazolo and pyrimidine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related triazolo and pyrimidine derivatives typically involves multi-component condensation reactions. For instance, a three-component condensation method was used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, starting from aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This suggests that the compound of interest might also be synthesized through a similar multi-component process, potentially involving the condensation of a sulfonyl aminoethyl moiety with a triazolopyridazine precursor.
Molecular Structure Analysis
The molecular structure of triazolo and pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, UV, and mass spectrometry, as well as elemental analysis . X-ray single crystal diffraction is also used to determine the precise geometry of these molecules . For the compound , similar analytical techniques would likely be employed to elucidate its structure, with particular attention to the triazolopyridazine core and the attached sulfonyl and butanoate groups.
Chemical Reactions Analysis
The reactivity of triazolo and pyrimidine derivatives can be quite varied. For example, the alkyl group in 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines was found to undergo rearrangement to the ring nitrogen at the 3- and 4-positions . This indicates that the compound of interest may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases that could induce rearrangements or substitutions at certain positions within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo and pyrimidine derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antibacterial activity of some derivatives, such as the one containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been evaluated, showing activity against various microbial strains . Therefore, the compound "Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate" might also possess biological activity, which could be assessed through similar microbiological assays.
Scientific Research Applications
Synthesis and Applications in Chemical Research
Synthesis of Complex Molecules : The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the complexity involved in creating compounds similar to Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate. This process involves interactions with various chemical agents, highlighting the intricate methodologies used in modern chemical synthesis (Mohamed, 2021).
Antimicrobial Activities : Studies on new 1,2,4-triazole derivatives, including the synthesis of compounds with similar structures, show their potential for antimicrobial activities. These findings suggest that Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate may have applications in developing antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities, shows their effectiveness as herbicides. This indicates the potential use of Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate in agricultural applications (Moran, 2003).
Synthesis of Polynuclear Compounds : The creation of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from related chemical structures shows the potential for Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate in synthesizing complex molecules with potential pharmacological activities (El‐Kazak & Ibrahim, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S2/c1-4-15(19(25)29-3)30-18-10-9-16-21-22-17(24(16)23-18)11-12-20-31(26,27)14-7-5-13(28-2)6-8-14/h5-10,15,20H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOMYJOHFKSMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate |
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